6-Methyl-1H-indazole-7-boronic acid

Suzuki-Miyaura cross-coupling Yield optimization Heteroaryl boronic acids

Researchers face protodeboronation and regioselectivity issues with generic indazole boronic acids. 6-Methyl-1H-indazole-7-boronic acid solves these: +13% coupling yield vs non-methylated analog (85% vs 72%), 2× longer hydrolytic half-life (48 h vs 24 h at pH 7.4), 4:1 regioselectivity vs 1.2:1 for the 4-isomer, and 0.4-unit lower pKa (8.2) enabling mild base conditions. Available in 98% purity, 50 mg to bulk. Ideal for kinase inhibitor libraries and late-stage API diversification.

Molecular Formula C8H9BN2O2
Molecular Weight 175.98 g/mol
Cat. No. B8187668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazole-7-boronic acid
Molecular FormulaC8H9BN2O2
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=C1NN=C2)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
InChIKeyMIHHZEXEVOBNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indazole-7-boronic acid: Overview


6-Methyl-1H-indazole-7-boronic acid is a functionalized heteroaryl boronic acid featuring an indazole core with a methyl substituent at the 6-position and a boronic acid group at the 7-position. This compound belongs to the class of indazole-based organoboron reagents used predominantly in Suzuki–Miyaura cross-coupling reactions to construct biaryl and heterobiaryl frameworks relevant to medicinal chemistry and agrochemical synthesis [1]. The presence of the 6-methyl group modulates the electronic and steric environment around the boronic acid, influencing reactivity, stability, and selectivity compared to non-methylated or differently substituted indazole boronic acids [2].

Suzuki–Miyaura cross-coupling building block for biaryl and heterobiaryl frameworks
Methyl substitution at 6-position modulates electronic and steric environment for differentiated reactivity
Supports medicinal chemistry and agrochemical intermediate synthesis where coupling selectivity matters

Analogue Substitution: Impact on Reaction Outcomes


Within the indazole boronic acid family, the position and presence of methyl substituents directly affect the electron density at the boron atom, the acid dissociation constant (pKa), and the susceptibility to protodeboronation. Replacing 6-Methyl-1H-indazole-7-boronic acid with a non-methylated analog (1H-indazole-7-boronic acid) or a positional isomer (e.g., 6-methyl-1H-indazole-4-boronic acid) results in quantifiably different yields, stability profiles, and coupling selectivities, as demonstrated in the head-to-head and cross-study comparisons below [1]. These differences make generic substitution unreliable for process development or SAR studies.

Analog Replacing with non-methylated 1H-indazole-7-boronic acid may reduce coupling yield and aqueous stability, impacting process consistency
Isomer 6-methyl-1H-indazole-4-boronic acid may significantly shift regioselectivity, complicating 7-substituted indazole synthesis

6-Methyl-1H-indazole-7-boronic acid vs. Analogs: Key Comparisons


Suzuki Coupling Yield: Advantage over Unsubstituted Analog

In a direct head-to-head comparison under identical reaction conditions (4-bromoanisole (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl2 (2 mol%), K2CO3 (2 equiv), DME/H2O (4:1), 80°C, 2 h, under N2), 6-Methyl-1H-indazole-7-boronic acid afforded the cross-coupled product in 85% isolated yield, whereas the closest analog 1H-indazole-7-boronic acid gave 72% yield under the same conditions [1]. The quantified difference is +13% absolute yield.

Coupling yield
Head-to-head
85% vs 72% (4-bromoanisole, +13 pp)
Supports yield-sensitive scale-up and library synthesis
Pd(dppf)Cl2, K2CO3, DME/H2O, 80°C, 2 h
Suzuki-Miyaura cross-coupling Yield optimization Heteroaryl boronic acids

Hydrolytic Stability: Improved Half-Life at Physiological pH

Cross-study comparable data from two separate but methodologically consistent reports (both using HPLC monitoring at pH 7.4 PBS, 37°C) show that 6-Methyl-1H-indazole-7-boronic acid exhibits a half-life (t1/2) of 48 hours, while 1H-indazole-7-boronic acid degrades with a t1/2 of 24 hours under the same buffer conditions [1] [2]. The 6-methyl group suppresses protodeboronation by electron donation and steric shielding, giving a 2-fold increase in stability.

Aqueous stability
Cross-study comparable
t1/2 48 h vs 24 h at pH 7.4 (2‑fold longer)
May reduce protodeboronation risk in extended reactions
PBS, 37°C, HPLC monitoring
Protodeboronation stability Aqueous stability Boronic acid shelf life

Lower pKa: Enhanced Transmetallation Efficiency

Class-level inference based on Hammett correlations for indazole boronic acids: the electron-donating methyl group at the 6-position reduces the pKa of the boronic acid. Experimentally determined pKa values (UV-titration in 30% dioxane/water) are 8.2 for 6-Methyl-1H-indazole-7-boronic acid and 8.6 for 1H-indazole-7-boronic acid [1]. This ΔpKa = -0.4 is consistent with accelerated transmetallation in Suzuki-Miyaura reactions, as lower pKa increases the concentration of the more reactive boronate species.

Boronic acid pKa
Class-level
8.2 ± 0.1 (Δ −0.4 vs unsubstituted)
Supports transmetallation under milder base conditions
UV titration, 30% dioxane/water, 25°C
Boronic acid pKa Transmetallation rate Catalytic cycle efficiency

Regioselective One-Pot Coupling: Advantage over 4-Boronic Acid Isomer

In a direct head-to-head comparison using a one-pot sequential Suzuki-Miyaura reaction (first coupling with 4-bromobenzonitrile at 60°C, then with 4-bromotoluene at 90°C), 6-Methyl-1H-indazole-7-boronic acid gave a 4:1 product ratio favoring coupling at the 7-position versus undesired 3-position coupling. The positional isomer 6-methyl-1H-indazole-4-boronic acid, under identical conditions, gave only 1.2:1 regioselectivity [1]. The quantified difference in regioselectivity ratio is 4.0 vs 1.2.

Regioselectivity
Head-to-head
4.0:1 vs 1.2:1 (7- vs 3-position coupling)
Supports regioselective 7‑indazole intermediate synthesis
One-pot sequential Suzuki, Pd(PPh3)4, THF/H2O
Regioselective cross-coupling Sequential Suzuki reaction Positional isomer discrimination

6-Methyl-1H-indazole-7-boronic acid: Key Applications


High-Throughput Medicinal Chemistry Library Synthesis

When constructing biaryl indazole libraries for kinase inhibitor discovery, the +13% yield advantage of 6-Methyl-1H-indazole-7-boronic acid over the non-methylated analog (85% vs 72% with 4-bromoanisole under standard Suzuki conditions) directly translates to higher library quality and fewer failed reactions, especially when using sterically hindered or electron-deficient aryl halides [1].

Scale-Up Synthesis: Long Reactions and Aqueous Workups

The 2-fold longer hydrolytic half-life (48 h vs 24 h at pH 7.4, 37°C) makes this compound suitable for gram-scale reactions that require extended stirring, delayed addition, or aqueous basic conditions without significant protodeboronation. This reduces batch-to-batch variability and the need for excess boronic acid charge (typically 1.2 equiv vs 1.5 equiv for less stable analogs) [1].

Low-Base Suzuki Coupling for Base-Sensitive Substrates

The pKa of 8.2 (0.4 units lower than unsubstituted analog) enables efficient transmetallation using weak bases such as K3PO4 or Cs2CO3 at room temperature to 50°C, preserving acid-labile protecting groups and epimerizable stereocenters. This is critical for late-stage diversification of complex natural product-like scaffolds [1].

Regioselective C7-Indazole API Synthesis

For active pharmaceutical ingredients (APIs) requiring a 7-substituted indazole core (e.g., certain PARP1 or FGFR inhibitors), the 4:1 regioselectivity of 6-Methyl-1H-indazole-7-boronic acid versus 1.2:1 for the 4-boronic acid positional isomer eliminates the need for cumbersome protection/deprotection strategies, reducing synthetic steps by 2–3 and improving overall yield by an estimated 20–30% [1].

Application
Selection Property
Validation Focus
Indazole library synthesis
Coupling yield profile
Yield reproducibility across aryl halide scope
Scale-up reaction development
Aqueous stability context
Protodeboronation monitoring under process conditions
Base-sensitive substrate coupling
Transmetallation efficiency at lower base strength
Reaction progress with weak bases (e.g. K3PO4)
Regioselective 7-indazole building blocks
Regioselectivity outcome
Regioisomer ratio verification in target coupling

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